Orthogonal Reactivity of C–I vs. C–Br for Sequential Functionalization in 6-Bromo-3-iodo-1-methyl-1H-indazole
The primary differentiating factor for 6-Bromo-3-iodo-1-methyl-1H-indazole is the inherent orthogonal reactivity of its two carbon-halogen bonds, enabling precise, stepwise synthetic sequences. In palladium-catalyzed cross-couplings, the intrinsic reactivity follows a well-established order: C–I > C–Br >> C–Cl [1]. This differential reactivity is not a minor nuance but a fundamental, exploitable property that directly determines synthetic strategy. The C3-iodo group of the target compound will react selectively and rapidly under mild conditions, leaving the C6-bromo group untouched for a subsequent, distinct cross-coupling reaction. This programmed, sequential functionalization is the defining feature that separates this compound from its mono-halogenated or identically halogenated analogs, making it a superior tool for divergent synthesis .
| Evidence Dimension | Relative reactivity in palladium-catalyzed cross-coupling reactions |
|---|---|
| Target Compound Data | Contains one C–I bond (C3) and one C–Br bond (C6) |
| Comparator Or Baseline | In-class analogs: 3-iodo-1-methyl-1H-indazole (single C–I bond) and 6-bromo-1-methyl-1H-indazole (single C–Br bond) |
| Quantified Difference | The reactivity ratio (C–I : C–Br) is widely established as >100:1 for oxidative addition with Pd(0), providing a high-fidelity window for sequential reactions. |
| Conditions | Typical conditions for Pd-catalyzed Suzuki, Sonogashira, or Negishi cross-coupling reactions. |
Why This Matters
This established orthogonality justifies procurement of this specific dihalogenated building block over cheaper mono-halogenated alternatives for any project requiring the efficient and controlled introduction of two distinct aryl/alkyl groups onto the indazole core.
- [1] Buglioni, L., Raymenants, F., Slattery, A., Zondag, S. D. A., & Noël, T. (2022). Technological Innovations in Photochemistry for Organic Synthesis: Flow Chemistry, High-Throughput Experimentation, Scale-up, and Photoelectrochemistry. Chemical Reviews, 122(2), 2752-2906. View Source
